Cas no 13575-73-0 (rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride)

rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (+/-)-cis-2-amino-indan-1-ol, hydrochloride
- trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride
- trans-1-Hydroxyl-2-aminoindane hydrochloride
- EN300-755332
- Z2307327484
- rel-(1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride
- 29365-65-9
- 13575-73-0
- SCHEMBL20678705
- AKOS017344010
- rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride
- 817-818-6
- (1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride
- (1R,2R)-2-aminoindan-1-ol hydrochloride
- trans-2-Amino-1-hydroxyindane hydrochloride
- (1R,2R)-2-AMINO-2,3-DIHYDRO-1H-INDEN-1-OL HYDROCHLORIDE
-
- インチ: InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m1./s1
- InChIKey: KNFDUVWKQCDJQM-VTLYIQCISA-N
計算された属性
- せいみつぶんしりょう: 185.0607417Da
- どういたいしつりょう: 185.0607417Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 148
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-755332-0.1g |
rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride |
13575-73-0 | 95.0% | 0.1g |
$287.0 | 2025-02-19 | |
Enamine | EN300-755332-0.25g |
rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride |
13575-73-0 | 95.0% | 0.25g |
$410.0 | 2025-02-19 | |
1PlusChem | 1P009WJE-1g |
trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |
13575-73-0 | 95% | 1g |
$1030.00 | 2025-03-12 | |
1PlusChem | 1P009WJE-50mg |
trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |
13575-73-0 | 95% | 50mg |
$311.00 | 2025-02-25 | |
1PlusChem | 1P009WJE-10g |
trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |
13575-73-0 | 95% | 10g |
$9020.00 | 2023-12-22 | |
1PlusChem | 1P009WJE-100mg |
trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |
13575-73-0 | 95% | 100mg |
$447.00 | 2025-02-25 | |
Aaron | AR009WRQ-100mg |
trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |
13575-73-0 | 95% | 100mg |
$420.00 | 2025-01-23 | |
Aaron | AR009WRQ-250mg |
trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |
13575-73-0 | 95% | 250mg |
$635.00 | 2025-03-20 | |
Aaron | AR009WRQ-50mg |
trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |
13575-73-0 | 95% | 50mg |
$291.00 | 2025-01-23 | |
A2B Chem LLC | AE61274-250mg |
trans-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride |
13575-73-0 | 95% | 250mg |
$502.00 | 2024-04-20 |
rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochlorideに関する追加情報
Rac-(1R,2R)-2-Amino-2,3-Dihydro-1H-Inden-1-Ol Hydrochloride: A Comprehensive Overview
Rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride, commonly referred to by its CAS number 13575-73-0, is a significant compound in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an indenol backbone with an amino group and a hydroxyl group, which contribute to its versatile reactivity and biological activity.
Recent studies have highlighted the importance of Rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride in the synthesis of bioactive molecules. Its chiral centers (the R configuration at positions 1 and 2) make it a valuable chiral building block in asymmetric synthesis. Researchers have utilized this compound to construct complex natural products and drug candidates with high enantioselectivity.
The synthesis of CAS 13575-73-0 has been optimized through various methodologies, including catalytic asymmetric hydrogenation and enzymatic resolutions. These advancements have improved the scalability and cost-effectiveness of producing this compound for industrial applications. Its hydrochloride form is particularly advantageous for pharmaceutical use due to its stability and solubility properties.
In terms of biological activity, Rac-(1R,2R)-indanamine derivatives have shown promise in modulating enzyme activities and receptor interactions. For instance, studies have demonstrated that this compound can act as a substrate or inhibitor for certain proteases, making it a potential lead compound for anti-inflammatory or antiviral therapies.
The structural versatility of CAS 13575-73-0 also extends to its ability to undergo various chemical transformations. These include alkylation, acylation, and oxidation reactions, which enable the creation of diverse derivatives with enhanced pharmacokinetic profiles. Such derivatives are currently being explored in preclinical studies for their potential therapeutic benefits.
From an environmental standpoint, the synthesis and application of Rac-(1R,2R)-indanamine hydrochloride are designed to minimize ecological impact. Green chemistry principles have been integrated into its production processes to ensure sustainability and reduce waste generation.
In conclusion, Rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride (CAS 13575-73) stands as a pivotal molecule in contemporary chemical research. Its unique properties, coupled with ongoing advancements in synthetic methodologies and biological applications, position it as a key player in the development of novel therapeutic agents.
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